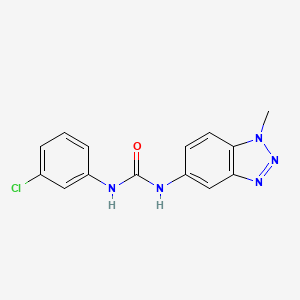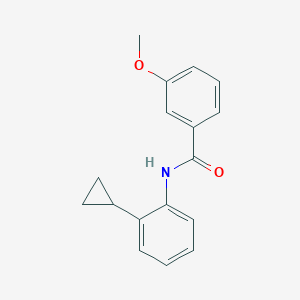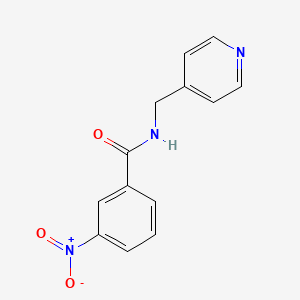
N-(4-fluorophenyl)-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-iodobenzamide, also known as FIBA, is a chemical compound that has gained significant attention in the field of scientific research. FIBA is a member of the benzamide family of compounds, which are known for their various biological activities. FIBA has been extensively studied for its potential applications in the field of cancer research and other related fields.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-iodobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-iodobenzamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorophenyl)-4-iodobenzamide in lab experiments include its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-fluorophenyl)-4-iodobenzamide in lab experiments include its complex synthesis process and its potential toxicity to normal cells.
Direcciones Futuras
There are many future directions for the research on N-(4-fluorophenyl)-4-iodobenzamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells. Another direction is to explore its potential as a combination therapy with other anticancer drugs. Additionally, research can be done to optimize the synthesis process of N-(4-fluorophenyl)-4-iodobenzamide to make it more accessible for researchers.
In conclusion, N-(4-fluorophenyl)-4-iodobenzamide is a promising compound that has shown potent anticancer activity in scientific research. Its mechanism of action and biochemical effects on cancer cells are still being studied, but it has the potential to be developed into a new cancer therapy. Further research is needed to explore its full potential and optimize its synthesis process.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-iodobenzamide involves a multistep process that starts with the reaction of 4-iodoaniline with 4-fluorobenzoyl chloride. The resulting product is then treated with an aqueous solution of sodium hydroxide, which leads to the formation of N-(4-fluorophenyl)-4-iodobenzamide. The synthesis of N-(4-fluorophenyl)-4-iodobenzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-iodobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-fluorophenyl)-4-iodobenzamide has also been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSSQJNYVYNUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-iodobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)



![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)


![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)